molecular formula C5H5ClN2O2S B1650742 Methyl 4-amino-2-chlorothiazole-5-carboxylate CAS No. 1196147-20-2

Methyl 4-amino-2-chlorothiazole-5-carboxylate

Cat. No. B1650742
CAS RN: 1196147-20-2
M. Wt: 192.62
InChI Key: XJEGTQDOGZSFKN-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-chlorothiazole-5-carboxylate” is a chemical compound with the molecular formula C5H5ClN2O2S . It has a molecular weight of 192.63 . The IUPAC name for this compound is "methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate" .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2-chlorothiazole-5-carboxylate” is 1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chlorothiazole-5-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antitumor Activities

Studies have demonstrated the potential of thiazole derivatives in the development of antitumor agents. For example, certain thiazole compounds have been synthesized and evaluated for their antitumor properties, showing potent inhibitory activities against various cancer cell lines, including leukemia, breast, ovarian, and renal cancer cells. These compounds operate through mechanisms such as mitotic blocking and DNA adduct formation in sensitive tumor cells, suggesting a novel action mode that could be beneficial in cancer therapy (Kumar et al., 1993); (Chua et al., 1999); (Leong et al., 2003).

Corrosion Inhibition

Research into the application of 2-amino-4-methyl-thiazole for corrosion inhibition has shown its effectiveness in protecting mild steel in acidic solutions. The compound's strong adsorption properties create a barrier on the metal surface, significantly reducing corrosion rates, which is crucial for extending the lifespan of metal structures in corrosive environments (Yüce et al., 2014).

Antimicrobial Properties

Thiazolo[4,5-d] pyrimidines and related thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in these classes have shown significant inhibitory effects against Gram-positive bacteria and yeasts, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Balkan et al., 2001).

Drug Discovery and Chemical Synthesis

Thiazole and its derivatives are valuable building blocks in drug discovery, offering a versatile scaffold for the development of molecules with potential therapeutic applications. For instance, the synthesis of constrained heterocyclic γ-amino acids around a thiazole ring demonstrates the utility of these compounds in mimicking secondary protein structures, which is important for designing drugs with specific biological activities (Mathieu et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEGTQDOGZSFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251970
Record name Methyl 4-amino-2-chloro-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-chlorothiazole-5-carboxylate

CAS RN

1196147-20-2
Record name Methyl 4-amino-2-chloro-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-chloro-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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